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Compound of Interest

4-Fluorobenzene-1,3-dicarboxylic
Compound Name: d
aci

cat. No.: B1330297

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison between 4-
fluoroisophthalic acid and its non-fluorinated analogue, isophthalic acid. The introduction of a
fluorine atom can significantly alter the electronic properties, intermolecular interactions, and
ultimately the biological activity and material characteristics of a molecule. This comparison
leverages experimental data for isophthalic acid and its isomer, 5-fluoroisophthalic acid,
alongside computationally derived data for 4-fluoroisophthalic acid to elucidate the effects of
fluorination.

Executive Summary

The substitution of a hydrogen atom with fluorine in the 4-position of isophthalic acid is
predicted to induce notable changes in its structural and electronic landscape. While
experimental data for 4-fluoroisophthalic acid is limited, computational modeling suggests
alterations in bond lengths, molecular planarity, and acidity. These changes are primarily driven
by the high electronegativity and steric demand of the fluorine atom. This guide presents a
side-by-side comparison of key parameters to inform research and development in medicinal
chemistry and materials science.

Comparative Data
Physicochemical Properties
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4-Fluoroisophthalic  5-Fluoroisophthalic

Property Isophthalic Acid . . .

Acid (Predicted) Acid
Molecular Formula CsHeO4 CsHsFOa4 CsHsFOa4
Molecular Weight 166.13 g/mol 184.12 g/mol 184.12 g/mol
Melting Point 341-343 °C[1] No data available No data available

Aqueous Solubility

0.12 g/L (25 °C)[1]

Predicted to be
slightly lower than

isophthalic acid

No data available

pKax

3.70[2]

~3.5

No data available

~4.4

No data available

pKaz 4.60[2]

Crystallographic Data

Parameter Isophthalic Acid

5-Fluoroisophthalic Acid

Crystal System Monoclinic[3][4] Monoclinic[5]

Space Group P21/c[3][4] C2lc

a (A) 3.758(2)[3] 3.7736(8)[5]
b (A) 16.364(6)[3] 16.292(4)[5]
c (A) 11.703(4)[3] 6.2753(14)[5]
B() 90.30(2)[3] 91.871(5)[5]
Volume (A3) 718.9 385.60(14)[5]
z 4[4] 2[5]

Structural Insights

The introduction of a fluorine atom onto the benzene ring of isophthalic acid is anticipated to
have several key structural consequences:
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» Bond Lengths and Angles: The strong electron-withdrawing nature of fluorine is expected to
shorten the adjacent C-F bond and slightly perturb the geometry of the benzene ring.

» Molecular Planarity: In the crystal structure of 5-fluoroisophthalic acid, the molecule is nearly
planar, with the carboxyl group twisted only slightly relative to the benzene ring.[5] A similar
planarity is expected for the 4-fluoro isomer. Isophthalic acid also exhibits a nearly planar
conformation in its crystalline state.[3]

 Intermolecular Interactions: The crystal packing of isophthalic acid is dominated by strong O-
H---O hydrogen bonds between the carboxylic acid groups, forming infinite chains.[3] In 5-
fluoroisophthalic acid, in addition to the O-H---O hydrogen bonds, C-H-:-F interactions are
also observed, which connect the hydrogen-bonded ribbons into a two-dimensional
supramolecular array.[5] It is plausible that 4-fluoroisophthalic acid would also exhibit such C-
H---F interactions, influencing its crystal packing and potentially its physical properties.

Experimental and Computational Methodologies
X-ray Crystallography of Isophthalic Acid and 5-
Fluoroisophthalic Acid

The structural data for isophthalic acid and 5-fluoroisophthalic acid were determined by single-

crystal X-ray diffraction.

o Crystal Growth: Single crystals are typically grown by slow evaporation of a suitable solvent.
For 5-fluoroisophthalic acid, single crystals were obtained from a methanol solution.[5]

» Data Collection: A suitable crystal is mounted on a diffractometer. Data for 5-fluoroisophthalic
acid was collected on a Bruker APEXII CCD diffractometer using Mo Ka radiation.[5]

 Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure, typically using direct methods. The structural model is then refined against the
experimental data. For 5-fluoroisophthalic acid, the structure was solved using SHELXS97
and refined using SHELXL97.[5]

Computational Analysis of 4-Fluoroisophthalic Acid
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Due to the lack of experimental data, the structural and physicochemical properties of 4-
fluoroisophthalic acid were predicted using computational methods.

o Methodology: Density Functional Theory (DFT) calculations are a common approach for
predicting molecular properties. A widely used functional for such molecules is B3LYP, paired
with a basis set such as 6-31G(d).

o Geometry Optimization: The first step is to perform a geometry optimization to find the lowest
energy (most stable) conformation of the molecule. This provides the predicted bond lengths,
bond angles, and dihedral angles.

o Property Calculation: Following geometry optimization, various properties can be calculated.

o pKa: The acidity of the carboxylic acid groups can be predicted using thermodynamic
cycles and solvation models.

o Solubility: Aqueous solubility can be estimated using quantitative structure-property
relationship (QSPR) models that take into account various molecular descriptors.

Visualizations

Isophthalic Acid 4-Fluoroisophthalic Acid

isophthalic fluoro4

Click to download full resolution via product page
Caption: Molecular structures of Isophthalic Acid and 4-Fluoroisophthalic Acid.

Caption: Workflow for structural analysis of isophthalic and 4-fluoroisophthalic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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